(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety linked to a pyrazine ring, which is further connected to an ethylpiperazine group through a methanone bridge. The intricate structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the function of the enzyme, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, the compound prevents the bacteria from proliferating, thereby exerting its anti-tubercular effect .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Benzothiazole derivatives have been shown to exhibit potent cytotoxicity against various human cancer cell lines
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit topoisomerase I, a key enzyme involved in DNA replication . This suggests that (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone may exert its effects at the molecular level through interactions with biomolecules and potential changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[d]thiazole core, which is then coupled with a pyrazine derivativeThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of reduced derivatives .
Scientific Research Applications
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-phenylpiperazin-1-yl)methanone: Contains a phenyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone imparts unique steric and electronic properties, which can influence its binding affinity and specificity towards biological targets. This makes it distinct from its analogs and potentially more effective in certain applications .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-22-9-11-23(12-10-22)18(24)16-15(19-7-8-20-16)17-21-13-5-3-4-6-14(13)25-17/h3-8H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFYYXZPAAGEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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